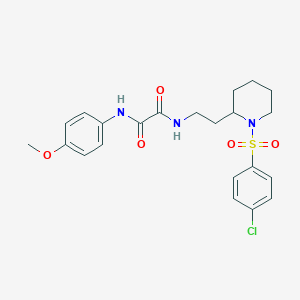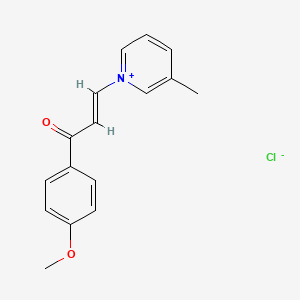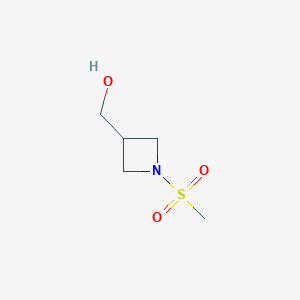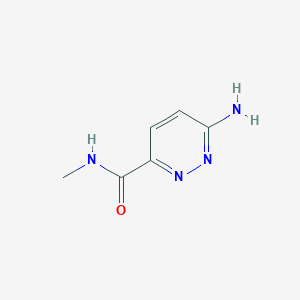![molecular formula C18H16N2O2 B2545473 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide CAS No. 377769-56-7](/img/structure/B2545473.png)
4-[(Naphthalen-2-yloxy)methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide is a chemical entity that can be associated with a class of compounds that contain a naphthalene core, which is often used in the design of molecules with specific biological activities. Although the exact compound is not described in the provided papers, similar naphthalene-containing compounds have been synthesized and studied for their potential as bioactive molecules, such as histamine H3 receptor antagonists and antimicrobial agents .
Synthesis Analysis
The synthesis of naphthalene-based compounds typically involves strategic functionalization of the naphthalene core to introduce various substituents that confer the desired properties. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . This suggests that a similar approach could be used for the synthesis of 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide, where a naphthalen-2-yl moiety could be introduced to a benzohydrazide framework through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of naphthalene-based compounds has been extensively studied using experimental techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide insights into the conformation, electronic structure, and intermolecular interactions of the compounds. Theoretical methods, such as density functional theory (DFT), complement these experimental techniques by predicting molecular properties and behaviors .
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions, depending on their functional groups. For instance, benzamide derivatives containing a naphthalene moiety have been shown to exhibit colorimetric sensing of fluoride anions, indicating their reactivity towards specific analytes . The chemical reactivity of 4-[(Naphthalen-2-yloxy)methyl]benzohydrazide would likely be influenced by the presence of the benzohydrazide moiety, which could undergo reactions typical of hydrazides.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as lipophilicity, which is important for CNS penetration , and the ability to form hydrogen bonds, which can be studied through UV-Vis absorption and NMR analyses . Additionally, the electronic properties, such as HOMO-LUMO gaps, can be assessed through UV-Vis spectroscopy and theoretical calculations . The antimicrobial activity of these compounds also reflects their chemical properties and their interactions with biological targets .
Applications De Recherche Scientifique
Naphthalene Derivatives in Environmental and Health Studies
Naphthalene and its derivatives are widely studied for their environmental persistence and potential health impacts. For instance, the presence and metabolism of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, in humans have been extensively investigated to understand exposure sources and associated health risks. Studies have focused on measuring urinary metabolites of naphthalene to assess environmental exposure and its implications for human health, including risks related to cardiometabolic disorders and cancer (Ranjbar et al., 2015; De Craemer et al., 2016).
Naphthalene in Occupational Exposure
The monitoring of naphthalene exposure in occupational settings, particularly among workers in industries like coke production, is critical. Investigations into the urinary profiles of hydroxylated and unmetabolized PAHs, including naphthalene, provide insights into the exposure levels and potential health risks faced by workers in these environments (Campo et al., 2010; Oliveira et al., 2017).
Naphthalene in Indoor and Outdoor Air Quality
The assessment of naphthalene levels in indoor and outdoor environments is crucial for understanding its sources, concentrations, and potential risks to human health. Studies have characterized the distribution and sources of naphthalene in various settings, highlighting the need for policies and actions to reduce exposure, especially in indoor environments where high concentrations can pose significant health risks (Batterman et al., 2012).
Propriétés
IUPAC Name |
4-(naphthalen-2-yloxymethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-20-18(21)15-7-5-13(6-8-15)12-22-17-10-9-14-3-1-2-4-16(14)11-17/h1-11H,12,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUPOZCHZRWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Naphthalen-2-yloxy)methyl]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)



![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)




![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)

